![molecular formula C23H15ClN2O4 B12584156 Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- CAS No. 647852-96-8](/img/structure/B12584156.png)
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core, substituted with a 2-chloro group, a 4-(2-naphthalenyloxy)phenyl group, and a 5-nitro group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-, the process may involve multiple steps, including the chlorination of benzamide and subsequent reactions with naphthalenyloxy and nitro groups under controlled conditions. A green, rapid, and efficient pathway for the preparation of benzamide derivatives involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of such complex benzamide derivatives often requires advanced techniques and catalysts to ensure high yield and purity. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, provides active sites for the synthesis and allows for a reusable and eco-friendly process .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted benzamides, while reduction may produce amine-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives, such as:
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
- 4-Chloro-N-(2-chloroethyl)benzamide
Uniqueness
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-naphthalenyloxy group and the 5-nitro group differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Propiedades
Número CAS |
647852-96-8 |
|---|---|
Fórmula molecular |
C23H15ClN2O4 |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
2-chloro-N-(4-naphthalen-2-yloxyphenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C23H15ClN2O4/c24-22-12-8-18(26(28)29)14-21(22)23(27)25-17-6-10-19(11-7-17)30-20-9-5-15-3-1-2-4-16(15)13-20/h1-14H,(H,25,27) |
Clave InChI |
IMFCIGCQIDHDQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



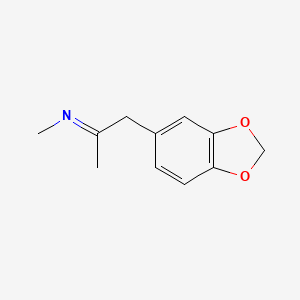
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
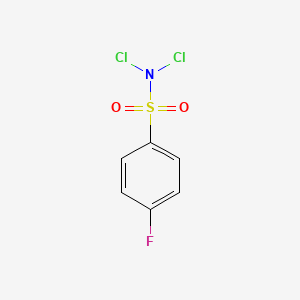
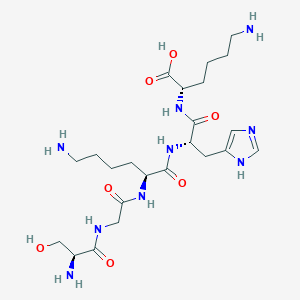
propanedinitrile](/img/structure/B12584108.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
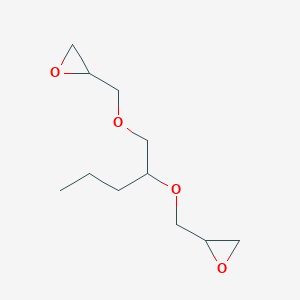
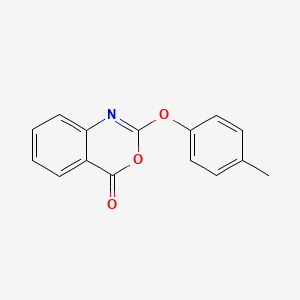
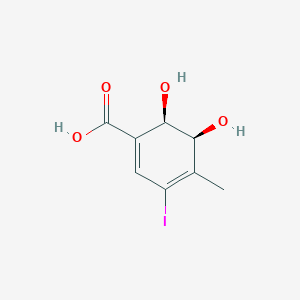
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)

